

A Technical Guide to 5-(Aminomethyl)-2-fluorobenzonitrile for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Aminomethyl)-2-fluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-(Aminomethyl)-2-fluorobenzonitrile**, a key building block in contemporary drug discovery and organic synthesis. This document outlines its supply landscape, purity standards, a detailed synthetic pathway, and its crucial role in the development of targeted therapeutics, particularly PARP inhibitors.

Core Compound Information

Chemical Name: **5-(Aminomethyl)-2-fluorobenzonitrile** CAS Number: 368426-86-2

Molecular Formula: C₈H₇FN₂ Molecular Weight: 150.15 g/mol

Commercial Availability and Purity Standards

5-(Aminomethyl)-2-fluorobenzonitrile is available from a range of chemical suppliers, catering to research and development needs. Purity levels are critical for its application in sensitive synthetic processes, particularly in the synthesis of active pharmaceutical ingredients (APIs). The following table summarizes a selection of suppliers and their typical purity specifications.

Supplier	Purity	Form	Notes
2a biotech	≥98.00%	Not specified	Research quantities available.
Cenmed Enterprises	≥98%	Not specified	Also available as the hydrochloride salt.
Pharmaffiliates	Not specified	Not specified	Reference standard available.
Aladdin	Not specified	Not specified	Available through various distributors.

Note: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR and Mass Spectrometry. Researchers should always request a certificate of analysis (CoA) for lot-specific purity data.

Synthetic Protocol: A Multi-Step Approach

The synthesis of **5-(Aminomethyl)-2-fluorobenzonitrile** is a multi-step process commencing from commercially available 2-fluoro-5-methylbenzonitrile. The overall transformation involves a benzylic bromination, followed by cyanation, and concluding with a selective reduction of the nitrile group.

Step 1: Synthesis of 5-(Bromomethyl)-2-fluorobenzonitrile

This initial step involves the radical bromination of the methyl group of 2-fluoro-5-methylbenzonitrile.

- Reactants: 2-fluoro-5-methylbenzonitrile, N-Bromosuccinimide (NBS), and a radical initiator (e.g., Azobisisobutyronitrile - AIBN).
- Solvent: A non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
- Procedure:

- Dissolve 2-fluoro-5-methylbenzonitrile in the chosen solvent.
- Add N-Bromosuccinimide and a catalytic amount of AIBN.
- Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-(bromomethyl)-2-fluorobenzonitrile.
- Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 5-(Cyanomethyl)-2-fluorobenzonitrile

The benzylic bromide is then converted to a nitrile through nucleophilic substitution.

- Reactants: 5-(Bromomethyl)-2-fluorobenzonitrile and a cyanide source (e.g., sodium cyanide or potassium cyanide).
- Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
- Procedure:
 - Dissolve 5-(bromomethyl)-2-fluorobenzonitrile in the chosen solvent.
 - Add the cyanide salt to the solution.
 - Stir the reaction mixture at room temperature or with gentle heating.
 - Monitor the reaction by TLC until the starting material is consumed.

- Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The resulting crude 5-(cyanomethyl)-2-fluorobenzonitrile can be purified by column chromatography.

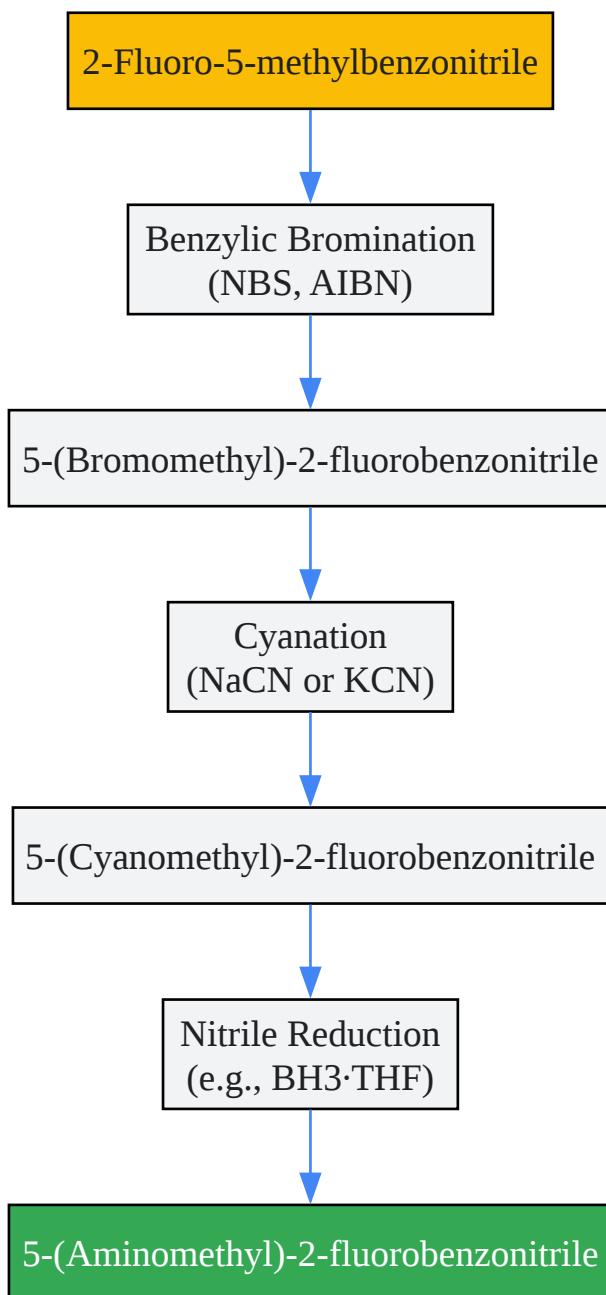
Step 3: Synthesis of 5-(Aminomethyl)-2-fluorobenzonitrile

The final step is the selective reduction of the newly introduced nitrile group to a primary amine.

- Reducing Agents: A variety of reducing agents can be employed, such as Lithium aluminum hydride (LiAlH_4), borane-tetrahydrofuran complex ($\text{BH}_3\text{-THF}$), or catalytic hydrogenation (e.g., H_2 /Raney Nickel). The choice of reagent will depend on the desired reaction conditions and functional group tolerance.[1][2][3][4]
- Procedure (using $\text{BH}_3\text{-THF}$):
 - Dissolve 5-(cyanomethyl)-2-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath.
 - Slowly add a solution of borane-tetrahydrofuran complex ($\text{BH}_3\text{-THF}$) dropwise.
 - After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
 - Monitor the reaction by TLC.
 - Upon completion, cool the reaction mixture and cautiously quench the excess borane by the slow addition of methanol, followed by hydrochloric acid.

- Remove the solvent under reduced pressure.
- Basify the aqueous residue with a sodium hydroxide solution and extract the product with an organic solvent.
- Dry the organic layer, filter, and concentrate to obtain **5-(Aminomethyl)-2-fluorobenzonitrile**.

The following diagram illustrates the synthetic workflow:



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Synthetic workflow for **5-(Aminomethyl)-2-fluorobenzonitrile**.

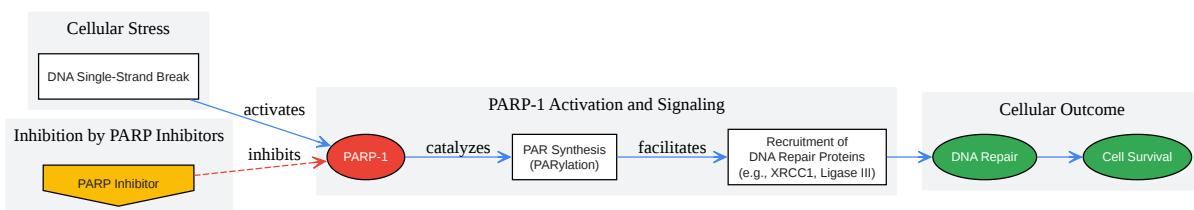
Application in Drug Discovery: Synthesis of PARP Inhibitors

5-(Aminomethyl)-2-fluorobenzonitrile is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.^{[5][6]} PARP inhibitors exploit the concept of synthetic lethality in cancer cells with deficiencies in the homologous recombination DNA repair pathway, such as those with BRCA1/2 mutations.

The PARP-1 Signaling Pathway in DNA Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and becomes activated. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.^{[7][8][9][10][11]}

The following diagram outlines the central role of PARP-1 in the DNA damage response:

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The role of PARP-1 in the DNA single-strand break repair pathway.

By inhibiting PARP-1, SSBs are not efficiently repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination pathway. However, in cancer cells with defective homologous recombination (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to cell death, an example of synthetic lethality.

The synthesis of potent and selective PARP inhibitors often involves the incorporation of the **5-(aminomethyl)-2-fluorobenzonitrile** moiety. This fragment serves as a key pharmacophoric element, contributing to the binding affinity and overall efficacy of the inhibitor molecule. Its structural features allow for specific interactions within the active site of the PARP enzyme.

Conclusion

5-(Aminomethyl)-2-fluorobenzonitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its reliable supply and well-defined purity standards are essential for its application in the synthesis of complex molecules. The detailed synthetic protocol provided herein offers a practical guide for its preparation. Furthermore, its integral role in the development of PARP inhibitors highlights its significance in the advancement of targeted cancer therapies. A thorough understanding of the PARP-1 signaling pathway provides the rationale for the therapeutic strategy employing inhibitors derived from this key intermediate.

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- To cite this document: BenchChem. [A Technical Guide to 5-(Aminomethyl)-2-fluorobenzonitrile for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033144#5-aminomethyl-2-fluorobenzonitrile-suppliers-and-purity-standards>]

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